molecular formula C16H15N5O4 B2897573 ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate CAS No. 919841-91-1

ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate

Cat. No.: B2897573
CAS No.: 919841-91-1
M. Wt: 341.327
InChI Key: NGWXFZAAGCBCCJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a pyrazolopyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a p-tolyl group at position 1 and an ethyl ester-linked acetamide moiety at position 5. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and anti-inflammatory effects .

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-3-25-16(24)14(22)19-20-9-17-13-12(15(20)23)8-18-21(13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWXFZAAGCBCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, focusing on anticancer properties and enzyme inhibition.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The compound's structure can be analyzed through crystallography and computational modeling to understand its molecular interactions better.

Key Structural Features

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol
  • Functional Groups : Contains a pyrazolo ring, carbonyl groups, and an ethyl ester moiety.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown significant growth inhibition across various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6sRFX 39311.70CDK2/TRKA inhibition
6tRFX 39319.92CDK2/TRKA inhibition

Table 1: Anticancer activity of pyrazolo derivatives

In a study involving multiple cell lines, the synthesized compounds demonstrated a mean growth inhibition (GI%) of approximately 43.9%, indicating their potential as effective anticancer agents . The mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as a dual inhibitor for CDK2 and TRKA pathways, which are often upregulated in cancerous cells.

Case Study: In vitro assays revealed that this compound inhibited CDK2 with an IC50 value comparable to established inhibitors like milciclib . This suggests that the compound could serve as a lead for further development into therapeutic agents targeting specific cancers.

Computational Studies

Molecular docking studies have been employed to predict the binding affinities and orientations of this compound within the active sites of target enzymes. These studies indicate that the compound engages critical amino acids in the binding pocket, enhancing its inhibitory potency .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolopyrimidine Core

The substituent at position 1 of the pyrazolopyrimidine core significantly impacts physicochemical and biological properties:

Compound R Group at Position 1 Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound p-Tolyl C₁₉H₁₈N₅O₅ 396.38 Anticancer potential (hypothesized) -
Ethyl 2-(3,6-Dimethyl-4-oxo-1-phenyl-...) Phenyl C₁₈H₁₈N₄O₃ 354.36 Anticancer, anti-5-lipoxygenase
Ethyl 2-(1-Methyl-4-oxo-...) Methyl C₁₀H₁₂N₄O₃ 236.23 Intermediate for further modifications
N-(4-Oxo-1-(p-tolyl)-...acetamide p-Tolyl C₂₁H₁₉N₅O₃ 389.40 Structural analog with amide linkage
  • p-Tolyl vs.
  • Methyl Substitution : Smaller methyl groups () reduce steric hindrance, favoring synthetic accessibility but possibly diminishing target affinity .

Linker and Functional Group Modifications

The nature of the linker and terminal functional groups influences solubility, stability, and bioactivity:

Compound Linker/Functional Group Key Features
Target Compound Ethyl ester (CH₂COOEt) Ester group may enhance bioavailability via prodrug activation
N-(4-Oxo-1-(p-tolyl)-...acetamide Acetamide (NHCOCH₂O-) Improved metabolic stability compared to esters; potential for H-bonding
2-{1-Methyl-4-oxo-...}acetic acid Carboxylic acid (CH₂COOH) Higher acidity; may limit cell permeability
1,5-Dihydro-6-[(2-substitutedphenyl...) Thioether (S-CH₂CO-) Sulfur atom enhances electronic properties; modulates redox activity
  • Ester vs. Amide : Esters (target) are prone to hydrolysis, acting as prodrugs, while amides () resist enzymatic cleavage, prolonging half-life .

Q & A

Q. What are the common synthetic routes for ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. A key step is the coupling of ethyl chloroacetate with intermediates under reflux in dry dimethylformamide (DMF) with potassium carbonate as a base. For example, ethyl chloroacetate reacts with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine to form the target compound via nucleophilic substitution. Reaction conditions (e.g., 6-hour reflux) and purification methods (e.g., ethanol recrystallization) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, especially the pyrazolo-pyrimidine core and p-tolyl substituents.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is typical in research-grade syntheses).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks).
    PubChem-derived InChI and SMILES strings provide additional validation .

Q. What basic biological activities are associated with this compound?

Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad biological activities, including kinase inhibition and anticancer potential. While specific data for this compound is limited, structurally similar analogs show:

  • Anticancer activity : Via apoptosis induction in tumor cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory effects : Through COX-2 or NF-κB pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

ParameterOptimization StrategyEvidence
Solvent Use dry DMF to minimize hydrolysis; ethanol for recrystallization improves purity .
Catalyst Triethylamine enhances nucleophilic substitution efficiency .
Temperature Reflux at 80–100°C ensures complete reaction without decomposition .
Reaction Time 6–8 hours balances yield and energy costs .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

SAR studies focus on substituent effects:

  • p-Tolyl group : Enhances lipophilicity and target binding compared to unsubstituted phenyl rings .
  • Ethoxycarbonyl group : Modulates solubility and metabolic stability .
  • Pyrazolo-pyrimidine core : Critical for kinase inhibition; oxidation at the 4-position alters potency .
    Comparative data from analogs (e.g., chloro or methoxy substitutions) highlight the impact of electronic and steric factors .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from variations in:

  • Assay conditions : Cell line specificity (e.g., Jurkat vs. HEK293) or incubation time.
  • Substituent modifications : For example, replacing p-tolyl with 4-chlorophenyl increases cytotoxicity in some studies but reduces it in others .
  • Dosage ranges : IC50 values may vary by 10–100x depending on concentration gradients.
    Meta-analyses combining in vitro, in silico (molecular docking), and in vivo data are recommended .

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